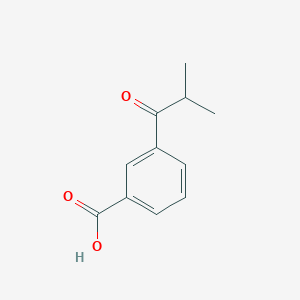

m-Isobutyrylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(2-methylpropanoyl)benzoic acid |

InChI |

InChI=1S/C11H12O3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3,(H,13,14) |

InChI Key |

KALSTROFDNVDQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of M Isobutyrylbenzoic Acid

Established Synthetic Routes to m-Isobutyrylbenzoic Acid

Established methodologies for the synthesis of this compound are primarily multi-step sequences that strategically build the molecule from simpler aromatic precursors. These routes often involve classical organic reactions, carefully sequenced to achieve the desired substitution pattern.

Approaches Involving Directed Acylation of Benzoic Acid Derivatives

Direct acylation of benzoic acid or its simple derivatives via electrophilic aromatic substitution, such as the Friedel-Crafts reaction, is generally not a viable primary route. The carboxylic acid group is a deactivating group, making the aromatic ring less susceptible to electrophilic attack. Furthermore, the Lewis acid catalyst required for the Friedel-Crafts reaction can complex with the carboxylic acid, further deactivating the ring and potentially leading to undesirable side reactions.

However, modern synthetic methods offer pathways for directed C-H functionalization. While direct meta-acylation remains a significant challenge, strategies involving directing groups can achieve functionalization at the meta position of benzoic acid derivatives. These methods, often employing transition metal catalysts, can overcome the inherent ortho- and para-directivity of many functional groups. While not a classical "directed acylation" in the Friedel-Crafts sense, these advanced techniques represent a frontier in the synthesis of meta-substituted benzoic acids.

Strategies for Isobutyryl Moiety Introduction onto Aromatic Scaffolds

A more common and effective strategy involves introducing the isobutyryl group onto a benzene (B151609) ring that is either pre-functionalized with a group that can be later converted to a carboxylic acid, or can be functionalized in a subsequent step. A primary example of this approach is the Friedel-Crafts acylation of benzene with isobutyryl chloride to form isobutyrophenone (B147066).

The isobutyrophenone can then undergo further reactions to introduce the carboxylic acid group at the meta position. The isobutyryl group is a meta-director for subsequent electrophilic aromatic substitution reactions. Therefore, reactions such as nitration, halogenation, or sulfonation would be directed to the meta position. The resulting meta-substituted isobutyrophenone can then be converted to this compound. For instance, a meta-bromo-isobutyrophenone could be converted to the corresponding benzoic acid via a Grignard reaction with carbon dioxide, followed by an acidic workup.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Benzene, Isobutyryl Chloride | AlCl₃ | CS₂ | Reflux | High |

| Toluene, Isobutyryl Chloride | AlCl₃ | Nitrobenzene | 0-5 | Good |

Note: This table presents generalized conditions for Friedel-Crafts acylation, a key step in one of the plausible synthetic routes to this compound.

Precursor Chemistry and Starting Material Considerations

The choice of starting materials is critical to the successful synthesis of this compound. The selection depends on the chosen synthetic route and the desired efficiency and scalability of the process.

Derivatization from Substituted Benzoic Acids

Synthesizing this compound from a pre-existing substituted benzoic acid can be a viable strategy. For example, starting with 3-aminobenzoic acid, the amino group could be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce a group that can be further transformed into an isobutyryl moiety.

Another approach could involve starting with a benzoic acid derivative that has a group at the meta position that can be elaborated into the isobutyryl group. For instance, 3-acetylbenzoic acid could potentially be a precursor, though converting the acetyl group to an isobutyryl group would require specific and potentially multi-step transformations.

Utilization of 4-Formylbenzoic Acid and Related Structures in Analogous Syntheses

While 4-formylbenzoic acid is a para-substituted compound and not a direct precursor to the meta-isomer, the synthetic strategies employed for its derivatives can provide valuable insights. The synthesis of various benzoic acid derivatives often involves the oxidation of a methyl or other alkyl group on the benzene ring. For instance, m-toluic acid, which can be synthesized by the oxidation of m-xylene, could be a potential precursor. The methyl group of m-toluic acid could be functionalized and then elaborated into the isobutyryl group, although this would likely be a complex transformation.

A more analogous and promising approach is based on the synthesis of similar acylbenzoic acids. For example, the synthesis of 3-acetylbenzoic acid has been reported via the hydrolysis of 3-acetylbenzonitrile. This suggests a highly plausible route for this compound: the synthesis of 3-isobutyrylbenzonitrile followed by its hydrolysis. The nitrile group can be introduced onto the aromatic ring via various methods, including the Sandmeyer reaction of 3-aminobenzonitrile (B145674) or nucleophilic aromatic substitution on a suitable precursor.

Table 2: Analagous Nitrile Hydrolysis Conditions

| Substrate | Reagents | Conditions | Product |

| 3-Acetylbenzonitrile | H₂SO₄ (aq) | Heat | 3-Acetylbenzoic acid |

| Benzonitrile | NaOH (aq), then H₃O⁺ | Reflux | Benzoic acid |

Note: This table shows conditions for the hydrolysis of nitriles to carboxylic acids, a key step in a proposed synthetic route to this compound.

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in organic synthesis offer new avenues for the preparation of this compound. These modern techniques often provide greater efficiency, selectivity, and milder reaction conditions compared to traditional methods.

One of the most significant areas of advancement is in the field of C-H activation. As mentioned earlier, transition-metal-catalyzed meta-C-H functionalization of benzoic acid derivatives is an emerging and powerful tool. While direct acylation via this method is still in development, the introduction of a different functional group at the meta position, which can then be converted to the isobutyryl group, is a feasible strategy.

Another novel approach could involve cross-coupling reactions. For instance, a suitably protected 3-bromobenzoic acid derivative could be coupled with an isobutyryl-containing organometallic reagent using a palladium catalyst (e.g., a Suzuki or Stille coupling). Conversely, a boronic acid or ester derivative of benzoic acid could be coupled with an isobutyryl halide.

Catalytic Approaches in this compound Synthesis

The direct Friedel-Crafts acylation of benzoic acid with an acylating agent like isobutyryl chloride is challenging. The electron-withdrawing nature of the carboxyl group reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack. curlyarrows.com Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are standard for Friedel-Crafts reactions on activated or neutral aromatic rings, often prove ineffective or require harsh conditions that can lead to low yields and side reactions when applied to deactivated substrates like benzoic acid. masterorganicchemistry.comquora.com

The mechanism of a typical Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.com This acylium ion is then attacked by the π-electrons of the aromatic ring. masterorganicchemistry.com In the case of benzoic acid, the Lewis acid can also complex with the carbonyl oxygen of the carboxylic acid, further deactivating the ring. quora.com

Despite these challenges, research into Friedel-Crafts acylation of deactivated substrates has led to the exploration of more potent catalytic systems. These can include superacid catalysts or modified Lewis acid systems that can enhance the electrophilicity of the acylating agent to overcome the deactivation of the aromatic ring. While specific data for the synthesis of this compound is not widely published, general principles suggest that a successful catalytic approach would likely involve a catalyst that is both a strong Lewis acid and is used in stoichiometric amounts to account for complexation with the product.

Modern synthetic methodologies are continuously evolving, with a focus on developing catalytic systems that can function under milder conditions and with greater substrate scope. For the acylation of deactivated aromatic compounds, this includes the investigation of solid acid catalysts and transition metal-based catalytic systems.

| Catalyst Type | Examples | General Applicability | Suitability for Deactivated Rings |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | Effective for activated and neutral aromatic rings. | Generally poor to moderate; often require harsh conditions and stoichiometric amounts. |

| Solid Acid Catalysts | Zeolites, Clays, Nafion | Offer advantages in terms of reusability and reduced environmental impact. | Can be effective, but activity may be limited for strongly deactivated substrates. |

| Transition Metal Catalysts | Complexes of Pd, Ru | Used in modern C-H activation/functionalization reactions. | Can be highly effective and regioselective, offering alternative pathways to classical electrophilic substitution. scispace.comresearchgate.net |

Regioselective Functionalization Techniques

The synthesis of this compound inherently involves regioselective functionalization, specifically targeting the meta position of the benzoic acid ring. The directing effect of substituents in electrophilic aromatic substitution is a well-established principle in organic chemistry.

The carboxylic acid group (-COOH) is a deactivating group and a meta-director. This directing effect is a consequence of the electronic properties of the substituent. The carbonyl group of the carboxylic acid withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation is more pronounced at the ortho and para positions due to the development of positive charges at these positions in the resonance structures of the Wheland intermediate. Consequently, the meta positions are the least deactivated and are therefore the preferred sites for electrophilic attack.

Therefore, in any successful electrophilic acylation of benzoic acid, the isobutyryl group would be expected to add at the meta position, leading to the desired 3-substituted product. This inherent regioselectivity is a key principle guiding the synthesis of this compound.

While classical Friedel-Crafts acylation relies on the inherent directing effect of the substrate's functional groups, modern synthetic chemistry has developed more sophisticated techniques for regioselective C-H functionalization. These methods often employ directing groups that can coordinate to a transition metal catalyst, bringing the catalyst into proximity with a specific C-H bond and enabling its selective functionalization. scispace.comresearchgate.net For benzoic acid derivatives, the carboxylic acid group itself can sometimes act as a directing group, although this typically favors ortho-functionalization. However, the development of new ligands and catalytic systems is expanding the scope of these reactions to target other positions, including the meta position. scispace.comresearchgate.net

| Technique | Principle | Outcome for Benzoic Acid |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) | Governed by the electronic effects of the substituent on the aromatic ring. | The -COOH group is a meta-director, favoring the formation of the meta-acylated product. |

| Transition Metal-Catalyzed C-H Activation | Often utilizes a directing group to achieve high regioselectivity. | Can be engineered to target specific positions, including meta, through the design of appropriate directing groups and ligands. scispace.comresearchgate.net |

Reaction Mechanisms and Reactivity of M Isobutyrylbenzoic Acid and Its Derivatives

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, and its reactivity in m-isobutyrylbenzoic acid is characteristic of aromatic carboxylic acids. These reactions primarily involve the carbon atom of the carboxyl group, which is highly electrophilic. The reactivity of carboxylic acid derivatives generally follows the order: Acyl Halides > Anhydrides > Thioesters > Esters ≈ Carboxylic Acids > Amides > Carboxylate. libretexts.orgyoutube.com This trend is largely influenced by the nature of the leaving group; weaker bases are better leaving groups, leading to higher reactivity. libretexts.org

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acids and their derivatives. youtube.com This class of reaction involves the replacement of the hydroxyl (-OH) group with another nucleophilic group. The mechanism is a two-step process: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. oregonstate.edu

The initial step is the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral intermediate. oregonstate.edu In this intermediate, the carbon atom transitions from sp² to sp³ hybridization. The intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the weakest base, which acts as the leaving group. oregonstate.edu For a carboxylic acid like this compound, the -OH group is a poor leaving group. Therefore, the reaction often requires activation by a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative | General Structure | Leaving Group | Basicity of Leaving Group | Relative Reactivity |

|---|---|---|---|---|

| Acyl Chloride | R-COCl | Cl⁻ | Very Weak | Very High |

| Acid Anhydride (B1165640) | R-CO-O-CO-R' | R'COO⁻ | Weak | High |

| Ester | R-COOR' | R'O⁻ | Strong | Moderate |

| Carboxylic Acid | R-COOH | HO⁻ | Very Strong | Moderate |

| Amide | R-CONH₂ | H₂N⁻ | Very Strong | Low |

| Carboxylate | R-COO⁻ | O²⁻ | Extremely Strong | Very Low |

This table provides a generalized order of reactivity. Actual reactivity can be influenced by steric and electronic factors of the R group. libretexts.orgyoutube.com

Esterification: The conversion of this compound to its corresponding ester is a classic example of nucleophilic acyl substitution, commonly achieved through the Fischer esterification method. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and often, a large excess of the alcohol is used to drive the equilibrium towards the ester product.

The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), proceeds through several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water (a good leaving group) and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult. This is because amines are basic and will react with the acidic carboxylic acid in an acid-base reaction to form a highly unreactive carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is often accomplished using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). In a DCC-mediated coupling, the -OH of the carboxylic acid is activated, allowing the amine to attack the carbonyl carbon via a nucleophilic acyl substitution pathway, ultimately forming the amide. Dicyclohexylurea is formed as a byproduct.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). For most benzoic acids, this reaction is difficult and requires high temperatures. The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable. However, the presence of certain functional groups on the ring can facilitate this process. For instance, benzoic acids with strong electron-donating groups ortho or para to the carboxyl group can undergo decarboxylation more readily. While this compound does not have such activating groups in favorable positions, its derivatives might undergo decarboxylation under specific, often harsh, conditions, such as in the presence of strong acids or bases at elevated temperatures. Oxidative decarboxylation, mediated by radicals, is another potential pathway for the degradation of benzoic acid derivatives. libretexts.org

Reactivity of the Isobutyryl Ketone Moiety

The isobutyryl group presents a second reactive site within the this compound molecule: the ketone carbonyl. This group's reactivity is centered on the electrophilic carbonyl carbon and the acidic α-hydrogens.

Ketones with at least one α-hydrogen, such as the isobutyryl moiety in this compound, can exist in equilibrium with their corresponding enol tautomer. oregonstate.edu This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi electrons from the C=O bond to the C=C bond. youtube.com For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. oregonstate.edu

The tautomerization can be catalyzed by either acid or base. lookchem.com

Acid-Catalyzed Enolization: The process begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogen. A weak base (like water) then removes the α-proton, forming the enol. youtube.com

Base-Catalyzed Enolization: A base removes the acidic α-proton to form an enolate ion, which is a resonance-stabilized intermediate. Subsequent protonation of the oxygen atom of the enolate yields the enol. youtube.com

In the case of the related o-isobutyrylbenzoic acid, the proximity of the carboxylic acid group could potentially influence the enolization kinetics. The intramolecular carboxylic acid could act as a proton source, potentially facilitating acid-catalyzed enolization through an intramolecular proton transfer mechanism. Furthermore, the enol form could be stabilized by intramolecular hydrogen bonding between the enol's hydroxyl group and the carboxylic acid's carbonyl oxygen. Research on the ketonization of isobutyrophenone (B147066) enol, a structurally similar system, provides insight into the kinetics of this process, which can be catalyzed by various acidic and basic species. chemistrysteps.com

Table 2: Comparison of Keto and Enol Tautomers

| Feature | Keto Form | Enol Form |

|---|---|---|

| Functional Groups | Carbonyl (C=O) | Alkene (C=C), Hydroxyl (-OH) |

| Hybridization of α-Carbon | sp³ | sp² |

| Relative Stability | Generally more stable | Generally less stable |

| Nucleophilicity | Electrophilic at carbonyl carbon | Nucleophilic at α-carbon |

This table summarizes the key differences between the keto and enol forms involved in tautomerism. oregonstate.eduresearchgate.net

The polarized carbon-oxygen double bond of the isobutyryl ketone makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. This reaction is known as nucleophilic addition. Unlike nucleophilic acyl substitution, the tetrahedral intermediate formed upon nucleophilic attack on a ketone does not have a good leaving group. Therefore, the intermediate is typically protonated (often by the solvent or during an acidic workup) to yield an alcohol product.

The reaction proceeds via two general mechanisms depending on the reaction conditions:

Basic or Neutral Conditions: A strong nucleophile directly attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated to give the final alcohol product.

Acidic Conditions: The carbonyl oxygen is first protonated by an acid catalyst. This protonation makes the carbonyl carbon significantly more electrophilic. A weaker nucleophile can then attack the activated carbonyl carbon, forming a tetrahedral intermediate which is subsequently deprotonated to yield the alcohol.

A wide variety of nucleophiles can add to the ketone carbonyl, including hydride reagents (e.g., NaBH₄, LiAlH₄) to form secondary alcohols, organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols, and cyanide ion to form cyanohydrins.

Oxidation Pathways of the Ketone (e.g., Baeyer-Villiger Oxidation Analogy)

The ketone group in this compound is susceptible to oxidation, most notably through a reaction analogous to the Baeyer-Villiger oxidation. This reaction converts ketones into esters by inserting an oxygen atom adjacent to the carbonyl carbon. adichemistry.comsigmaaldrich.com The process is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org The peroxy acid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. adichemistry.comwikipedia.org The key step of the reaction is the concerted migration of one of the substituent groups from the carbon to the adjacent oxygen atom, which occurs as the carboxylic acid is eliminated. wikipedia.org This migration is generally the rate-determining step. adichemistry.comwikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is dictated by the migratory aptitude of the groups attached to the carbonyl. Groups that are better able to stabilize a positive charge have a higher tendency to migrate. adichemistry.comorganic-chemistry.org For this compound, the two groups are the isobutyryl group (a secondary alkyl) and the m-carboxyphenyl group (an aryl group).

General Migratory Aptitude Order: Tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl organic-chemistry.orgchemistrysteps.com

Based on this trend, the secondary isobutyryl group is expected to migrate in preference to the m-carboxyphenyl group. However, the electronic nature of the aryl group also plays a role; electron-donating groups on the aromatic ring increase its migratory aptitude, while electron-withdrawing groups, like the carboxylic acid group (-COOH) in this case, decrease it. wikipedia.orgchemistrysteps.com Therefore, the predicted product of the Baeyer-Villiger oxidation of this compound is 3-carboxyphenyl isobutyrate.

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitution

The aromatic ring of this compound contains two deactivating, meta-directing substituents: the isobutyryl group (-COC(CH₃)₂) and the carboxylic acid group (-COOH). Both groups are electron-withdrawing, which reduces the electron density of the benzene (B151609) ring, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene itself. libretexts.org

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The electron-withdrawing nature of the isobutyryl and carboxyl groups destabilizes the positively charged carbocation intermediate (the arenium ion) that forms during the reaction, thereby increasing the activation energy and slowing the reaction rate. libretexts.org

The directing effect of these substituents channels incoming electrophiles to the meta position relative to themselves. The isobutyryl and carboxyl groups withdraw electron density primarily from the ortho and para positions through resonance and inductive effects. This leaves the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. quora.comutexas.edu Given the substitution pattern of this compound, the potential sites for a third substituent are C5 (meta to the isobutyryl group and ortho to the carboxyl group) and C4/C6 (ortho/para to one group and meta to the other). The directing effects are complex, but substitution is generally expected at the positions meta to both deactivating groups if sterically accessible.

Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present on the ring. youtube.com Strong electron-withdrawing groups, especially at the ortho and para positions relative to a leaving group, are necessary to stabilize the negative charge of the Meisenheimer intermediate, which is the key intermediate in the most common SNAr mechanism. youtube.com In the absence of a good leaving group, this compound is not expected to readily undergo nucleophilic aromatic substitution.

Reductive Transformations of this compound Functional Groups

Both the ketone and carboxylic acid functional groups in this compound can undergo reduction, though their reactivity towards different reducing agents varies.

The isobutyryl ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.uk NaBH₄ is a milder reagent and is generally selective for aldehydes and ketones over carboxylic acids. youtube.com Therefore, treating this compound with NaBH₄ would likely yield 3-(1-hydroxy-2-methylpropyl)benzoic acid.

The carboxylic acid group is less reactive and requires a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is capable of reducing both ketones and carboxylic acids to the corresponding alcohols. wikipedia.orgrogue-scholar.org Thus, the complete reduction of this compound with LiAlH₄ would yield (3-(1-hydroxy-2-methylpropyl)phenyl)methanol.

Alternatively, the ketone can be completely deoxygenated to a methylene (B1212753) group (-CH₂-) to form an alkylbenzene. This can be achieved under harsh conditions using either the Clemmensen reduction (zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (hydrazine, a strong base, and high temperatures). youtube.com The choice between these methods depends on the stability of other functional groups in the molecule to acidic or basic conditions. libretexts.org Given the presence of the carboxylic acid, the acidic conditions of the Clemmensen reduction would likely be compatible, leading to the formation of m-isobutylbenzoic acid.

| Reducing Agent | Target Functional Group | Expected Product | Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | 3-(1-hydroxy-2-methylpropyl)benzoic acid | Mild, typically alcoholic solvent |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | (3-(1-hydroxy-2-methylpropyl)phenyl)methanol | Strong, anhydrous ether, followed by acid workup |

| Zinc Amalgam (Zn(Hg)), HCl (Clemmensen) | Ketone | m-Isobutylbenzoic acid | Strongly acidic, heat |

| Hydrazine (N₂H₄), KOH (Wolff-Kishner) | Ketone | m-Isobutylbenzoic acid | Strongly basic, high temperature |

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Understanding the reaction mechanisms of this compound requires detailed kinetic and thermodynamic analysis. While specific studies on this exact molecule are scarce, principles from related systems provide a framework for investigation.

Reaction Order and Rate Sensitivity Analysis

The reaction order provides insight into the molecularity of the rate-determining step. For instance, the Baeyer-Villiger oxidation generally follows second-order kinetics, being first order in both the ketone and the peroxy acid. adichemistry.com The rate of reaction is sensitive to the electronic nature of the substituents. A Hammett plot, which correlates reaction rates for a series of substituted benzene derivatives, is a powerful tool for this analysis. wikipedia.org For reactions involving attack at the carbonyl group, such as the Baeyer-Villiger oxidation or reduction, a positive rho (ρ) value in the Hammett equation would indicate that electron-withdrawing substituents on the aromatic ring increase the reaction rate by making the carbonyl carbon more electrophilic. Conversely, for electrophilic substitution on the aromatic ring, a large negative ρ value is expected, indicating that the reaction is highly sensitive to electron-donating groups that stabilize the positive charge of the intermediate. csbsju.edu

Transition State Characterization and Activation Energy Determination

The transition state is the highest energy point on the reaction coordinate, and the energy required to reach it is the activation energy (Ea). libretexts.org For reactions like the Baeyer-Villiger oxidation, the migration of the alkyl or aryl group is often the rate-determining step, and its transition state involves a partial positive charge on the migrating group. wikipedia.org Computational chemistry can be used to model these transition states and calculate their energies.

The activation energy determines the temperature dependence of the reaction rate. Reactions with lower activation energies proceed faster. For electrophilic aromatic substitution on the deactivated ring of this compound, the activation energy is expected to be significantly higher than that for benzene, reflecting its lower reactivity. libretexts.org

| Reaction Type (Analogous System) | Typical Rate Order | Expected Hammett ρ value | Key Factor Influencing Activation Energy |

|---|---|---|---|

| Baeyer-Villiger Oxidation (Aryl Ketones) | Second Order (1st in ketone, 1st in peracid) | Negative (for migrating aryl group) | Stability of the migrating group in the transition state |

| Electrophilic Aromatic Substitution (Benzoic Acid) | Typically Second Order (1st in aromatic, 1st in electrophile) | Large Negative Value | Stability of the arenium ion intermediate |

| Nucleophilic attack on Ketone (e.g., Hydride Reduction) | Depends on specific mechanism | Positive | Electrophilicity of the carbonyl carbon |

Acid/Base Catalysis in this compound Reactions

Many reactions involving this compound are subject to acid or base catalysis.

Acid Catalysis: The Baeyer-Villiger oxidation is acid-catalyzed, as protonation of the carbonyl oxygen makes it more susceptible to nucleophilic attack. jk-sci.com Similarly, electrophilic aromatic substitution reactions often require a strong acid or Lewis acid to generate a potent electrophile. The acid-catalyzed α-halogenation of the ketone is also possible, proceeding through an enol intermediate. youtube.comlibretexts.org The rate-determining step in this case is often the formation of the enol. libretexts.org

Base Catalysis: The carboxylic acid group can be deprotonated by a base to form a carboxylate. This would further deactivate the ring towards electrophilic substitution but could potentially influence other reactions. Base-promoted α-halogenation of the ketone can also occur via an enolate intermediate. libretexts.org Intramolecular catalysis by the carboxylate anion in reactions at the ketone group, such as halogenation, has been observed in related o-acylbenzoic acids. actachemscand.org

Structure Reactivity Relationships and Analog Design for M Isobutyrylbenzoic Acid Systems

Design Principles for m-Isobutyrylbenzoic Acid Derivatives

The design of derivatives of this compound is predicated on the strategic manipulation of its core structure to modulate its chemical reactivity and physical properties. Key principles in this design process involve the modification of the isobutyryl side chain and the introduction of various substituents onto the benzoic acid aromatic ring. These modifications are intended to alter the electronic landscape and steric environment of the molecule, thereby influencing its behavior in chemical reactions.

Synthetic Strategies for Structural Analogs and Homologs

The synthesis of structural analogs and homologs of this compound involves a variety of organic reactions tailored to modify specific parts of the molecule. These strategies can be broadly categorized into modifications of the isobutyryl side chain and the introduction of substituents on the aromatic ring.

Modifications of the Isobutyryl Side Chain

Modifications to the isobutyryl side chain can range from simple homologation to the introduction of functional groups. For instance, the length of the alkyl chain can be extended or shortened to investigate the impact of chain length on reactivity. Functionalization of the side chain, such as hydroxylation, halogenation, or amination, can introduce new reactive centers and alter the polarity and steric bulk of the side chain.

One common approach to modifying the isobutyryl group involves the use of standard alkylation or acylation reactions on a suitable precursor. For example, Friedel-Crafts acylation of a substituted benzene (B151609) with a modified acyl chloride can be a direct route to analogs with altered side chains. Alternatively, multi-step synthetic sequences may be employed to build more complex side chains.

Substituent Effects on the Benzoic Acid Aromatic Ring

The introduction of substituents on the benzoic acid aromatic ring is a powerful tool for modulating the electronic properties of the entire molecule. The nature and position of these substituents dictate their effect on the acidity of the carboxylic acid group and the reactivity of the aromatic ring. Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, increase the electron density of the ring, making it more susceptible to electrophilic attack and decreasing the acidity of the carboxylic acid. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the ring, deactivating it towards electrophilic substitution and increasing the acidity of the carboxylic acid.

The position of the substituent (ortho, meta, or para) relative to the isobutyryl and carboxyl groups is also critical. The directing effects of these substituents in electrophilic aromatic substitution reactions are well-established, allowing for the regioselective synthesis of polysubstituted analogs.

Elucidation of Structure-Reactivity Correlations

Understanding the relationship between the structure of this compound derivatives and their reactivity is essential for predicting their chemical behavior and for the rational design of new compounds with desired properties. This involves a detailed analysis of electronic and steric effects, as well as the influence of molecular conformation.

Electronic and Steric Effects on Reaction Rates and Selectivity

The electronic effects of substituents on the aromatic ring can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these electronic effects.

| Substituent (at meta-position) | Hammett Constant (σm) | Effect on Acidity of Benzoic Acid |

|---|---|---|

| -NO2 | 0.71 | Strongly Increasing |

| -CN | 0.56 | Increasing |

| -Cl | 0.37 | Increasing |

| -H | 0.00 | Reference |

| -CH3 | -0.07 | Slightly Decreasing |

| -OCH3 | 0.12 | Slightly Increasing (Inductive) / Decreasing (Resonance) |

| -NH2 | -0.16 | Decreasing |

Steric effects, arising from the spatial arrangement of atoms, also play a significant role in determining reaction rates and selectivity. The bulky isobutyryl group can hinder the approach of reagents to nearby reactive sites, a phenomenon known as steric hindrance. This can influence the regioselectivity of reactions on the aromatic ring and the reactivity of the carboxylic acid group.

| Reaction Type | Influence of Isobutyryl Group (Steric Effect) | Expected Outcome |

|---|---|---|

| Ortho-substitution on the aromatic ring | High steric hindrance | Decreased reaction rate, preference for para-substitution |

| Esterification of the carboxylic acid | Moderate steric hindrance | Slower reaction rate compared to less hindered benzoic acids |

| Reaction at the carbonyl of the isobutyryl group | Moderate steric hindrance | Reactivity influenced by the accessibility of the carbonyl carbon |

Conformational Analysis and its Influence on Reactivity

The three-dimensional shape, or conformation, of this compound derivatives can have a profound impact on their reactivity. Rotation around single bonds, particularly the bond connecting the isobutyryl group to the aromatic ring and the bond connecting the carboxyl group to the ring, can lead to different stable conformations. The relative energies of these conformers and the energy barriers between them can be studied using computational methods and experimental techniques like NMR spectroscopy.

Computational Chemistry Approaches in M Isobutyrylbenzoic Acid Research

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of m-isobutyrylbenzoic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. From these fundamental properties, a wealth of information about the molecule's stability, reactivity, and spectroscopic characteristics can be derived.

Density Functional Theory (DFT) has become a widely used quantum chemical method due to its favorable balance of accuracy and computational cost. vjst.vnvjst.vn For this compound, DFT calculations can predict a variety of important molecular properties. Geometry optimization using DFT can determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. vjst.vn

Furthermore, DFT is employed to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. vjst.vnresearchgate.net A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. The molecular electrostatic potential (MEP) surface can also be mapped using DFT, which visually represents the charge distribution and helps in identifying regions susceptible to electrophilic or nucleophilic attack. vjst.vn

Illustrative data that could be obtained from DFT calculations on this compound is presented in Table 1.

| Molecular Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |

| Molecular Electrostatic Potential | Red to Blue | Maps the electron-rich (red) and electron-poor (blue) regions. |

| Note: The values in this table are hypothetical and for illustrative purposes only. |

The accuracy of quantum chemical calculations, particularly for spectroscopic properties, is highly dependent on the choice of the basis set and, for some methods, the force field. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. For a molecule like this compound, basis sets such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. vjst.vn The choice of basis set can significantly impact the calculated vibrational frequencies (infrared and Raman spectra) and electronic excitation energies (UV-Vis spectra).

Force fields, which are collections of parameters used to calculate the potential energy of a system of atoms, are more commonly associated with molecular mechanics. However, in some hybrid quantum mechanics/molecular mechanics (QM/MM) methods, the choice of force field for the classical part of the system is crucial.

The effect of different basis sets on a calculated property, such as the C=O stretching frequency in this compound, is illustrated in Table 2.

| Basis Set | C=O Stretching Frequency (cm⁻¹) |

| 6-31G(d) | 1750 |

| 6-311+G(d,p) | 1735 |

| cc-pVTZ | 1730 |

| Note: The values in this table are hypothetical and for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. For this compound, MD simulations can be used for conformational analysis, revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them. nih.gov This is particularly important for understanding the flexibility of the isobutyryl and carboxylic acid groups. MD simulations can also provide insights into the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling plays a crucial role in elucidating the detailed mechanisms of chemical reactions. nih.govnih.gov By combining quantum chemical calculations with techniques for exploring reaction pathways, researchers can gain a step-by-step understanding of how reactants are converted into products.

A key aspect of understanding a reaction mechanism is the identification of the transition state, which is the highest energy point along the reaction pathway. vu.nl Various computational algorithms exist for locating transition state structures. Once a transition state has been found, its identity can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis can be performed. researchgate.netfaccts.descm.com An IRC calculation traces the minimum energy path downhill from the transition state to the reactants on one side and the products on the other. scm.com This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. researchgate.net For a hypothetical reaction involving this compound, an IRC analysis would visualize the breaking and forming of bonds as the reaction progresses.

Modeling of Proton Transfer Dynamics and Catalytic Effects

The study of proton transfer (PT) is crucial for understanding reaction mechanisms, particularly in molecules like this compound which contains a carboxylic acid group. Computational modeling allows for the investigation of these dynamics at an ultrafast timescale.

Research Findings: Ab initio molecular dynamics simulations are a key tool for modeling proton transfer. chemrxiv.orgnih.gov For instance, studies on other organic acids have successfully used on-the-fly molecular dynamics to observe PT events with remarkable temporal resolution. nih.gov In the case of 3-Hydroxyflavone, a related compound with proton transfer capabilities, simulations calculated a PT time of 48 femtoseconds. nih.gov These methods often employ time-dependent density functional theory (TD-DFT) to handle the electronic excited states where such transfers frequently occur. nih.gov

To analyze the complex data from these simulations, Markov state models (MSM) can be constructed. chemrxiv.org These models help in understanding the transitions between different conformational states of the molecule, revealing that shorter intramolecular hydrogen bonds often lead to higher proton transfer rates. chemrxiv.org Such approaches could be applied to this compound to model the transfer of the acidic proton from its carboxyl group to a substrate or another molecule, which is fundamental to understanding its potential catalytic activity. The simulations can elucidate the free energy surfaces of the proton transfer, identifying energy barriers and transition states that govern the reaction kinetics. chemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov

Research Findings: For derivatives of benzoic acid and related structures, QSAR studies have successfully identified key molecular descriptors that govern their biological activity. nih.gov For example, a QSAR study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity against certain bacterial enzymes increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl (-OH) group, was found to be conducive to activity, while the presence of heteroatoms like nitrogen or oxygen in other positions decreased it. nih.gov

These models are typically built using statistical methods like multiple linear regression or more complex machine learning algorithms. nih.gov The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and creating a mathematical equation that links them to the observed activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish activity. researchgate.netmdpi.com For a series of this compound derivatives, a hypothetical QSAR model could be developed to predict their activity against a specific biological target.

Table 1: Hypothetical QSAR Descriptors for this compound Derivatives

| Derivative | LogP (Hydrophobicity) | Molar Refractivity | Electrostatic Field (CoMFA) | Predicted Activity (IC50, µM) |

| Analog 1 | 2.5 | 65.2 | -0.8 | 15.4 |

| Analog 2 | 3.1 | 72.8 | -1.2 | 8.2 |

| Analog 3 | 2.8 | 68.1 | 0.5 | 25.1 |

| Analog 4 | 3.5 | 75.4 | -1.5 | 5.9 |

Note: This table is illustrative. The descriptor values and predicted activities are hypothetical and serve to demonstrate the QSAR concept.

Virtual Screening and Ligand Design Methodologies for this compound Analogs

Virtual screening and ligand design are computational strategies to identify and create new molecules with a high probability of binding to a specific biological target, such as a protein or enzyme. These methods are essential for modern drug discovery. nih.gov

For this compound, these methodologies would involve using its chemical structure as a starting point to search large digital libraries of compounds for structurally similar molecules (similarity-based screening) or for molecules that have a complementary shape and chemical profile to a target's binding site (structure-based screening). nih.gov The goal is to identify novel "hits" that can be further optimized into potent and selective lead compounds. nih.gov

Computational docking is a primary tool in structure-based virtual screening. It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, usually as a "docking score". nih.govresearchgate.net

Research Findings: The process involves generating a three-dimensional model of the target protein and computationally placing potential ligands, such as analogs of this compound, into the active site. nih.gov Docking algorithms then sample numerous possible conformations and orientations of the ligand, calculating the binding energy for each pose. nih.gov Studies on benzoic acid derivatives have used molecular docking to explore interactions with target enzymes, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov For example, docking can reveal that the carboxylic acid moiety of an analog forms a crucial hydrogen bond with an amino acid residue like tyrosine, while the isobutyrylphenyl group fits into a hydrophobic pocket. nih.gov The results guide the design of new analogs with improved binding affinity. nih.gov

Table 2: Illustrative Docking Scores for this compound Analogs Against a Hypothetical Target

| Analog | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| This compound | -6.8 | Tyr735, Met601 | Hydrogen Bond, Hydrophobic |

| Analog A (with -OH group) | -7.5 | Tyr735, Met601, Ser604 | Hydrogen Bond, Hydrophobic |

| Analog B (with -NH2 group) | -7.2 | Asp700, Met601 | Salt Bridge, Hydrophobic |

| Analog C (larger alkyl group) | -6.5 | Tyr735 | Steric Hindrance, H-Bond |

Note: This table is for illustrative purposes. Scores and interactions are hypothetical.

Fragment-Based Drug Design (FBDD) is an alternative approach to traditional high-throughput screening. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target protein. frontiersin.org

Research Findings: The core principle of FBDD is that small fragments can explore chemical space more effectively than larger, more complex molecules. nih.gov Once a fragment hit is identified and its binding mode is determined (often through X-ray crystallography), it serves as a starting point for building a more potent ligand. frontiersin.org This can be achieved through several strategies:

Fragment Growing: A fragment is extended by adding new functional groups that make additional favorable interactions with the protein pocket. nih.gov

Fragment Linking: Two or more fragments that bind to adjacent sites in the protein are connected with a chemical linker to create a single, high-affinity molecule. nih.govyoutube.com

Fragment Merging: Overlapping fragments are combined into a novel compound that incorporates the key features of both. nih.gov

In the context of this compound, the molecule could be deconstructed into key fragments, such as the "isobutyrylphenyl" fragment and the "benzoic acid" fragment. These fragments could be screened individually against a target. If one or both show binding, they could be optimized using the growing or linking strategies to develop novel analogs with significantly improved potency. researchgate.net

Advanced Spectroscopic Characterization and Mechanistic Analysis of M Isobutyrylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the unambiguous determination of molecular structure and the study of dynamic molecular processes. acs.org For m-isobutyrylbenzoic acid, NMR provides detailed insights into the electronic environment of each proton and carbon atom, confirms the connectivity of the atoms, and allows for the investigation of conformational dynamics such as rotational barriers. acs.orgsemanticscholar.org

High-resolution 1D NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural elucidation of this compound. These techniques map the distinct chemical environments of the NMR-active nuclei within the molecule.

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic shielding (chemical shift), the number of neighboring protons (multiplicity through spin-spin coupling), and the relative number of protons of each type (integration). For this compound, the aromatic protons exhibit complex splitting patterns in the downfield region, characteristic of a meta-substituted benzene (B151609) ring. The aliphatic protons of the isobutyryl group appear in the upfield region, with the methine proton showing a characteristic septet and the methyl protons appearing as a doublet due to coupling with the methine proton.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum is typically recorded with proton decoupling, resulting in a single sharp peak for each unique carbon environment. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbons of the ketone and carboxylic acid functions are the most deshielded, appearing furthest downfield. Aromatic carbons resonate in the intermediate region, while the aliphatic carbons of the isopropyl group are the most shielded and appear upfield.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | N/A |

| Aromatic (H-2) | ~8.4 | Singlet (or narrow triplet) | ~1.5 |

| Aromatic (H-6) | ~8.2 | Doublet of doublets | ~7.8, 1.5 |

| Aromatic (H-4) | ~8.1 | Doublet of doublets | ~7.8, 1.5 |

| Aromatic (H-5) | ~7.6 | Triplet | ~7.8 |

| Methine (-CH(CH₃)₂) | 3.0 - 3.5 | Septet | ~6.9 |

| Methyl (-CH(CH₃)₂) | ~1.2 | Doublet | ~6.9 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (-C =O) | 195 - 205 |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 |

| Aromatic (C-3) | ~138 |

| Aromatic (C-1) | ~134 |

| Aromatic (C-4) | ~133 |

| Aromatic (C-6) | ~130 |

| Aromatic (C-5) | ~129 |

| Aromatic (C-2) | ~128 |

| Methine (-C H(CH₃)₂) | 35 - 45 |

| Methyl (-CH(C H₃)₂) | 18 - 22 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming atomic connectivity and elucidating the complete structural framework, especially for complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would display a cross-peak connecting the methine proton of the isobutyryl group to the six methyl protons, confirming the isopropyl fragment. It would also show correlations between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), helping to definitively assign the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.org An HSQC spectrum would show a correlation peak between the methine proton signal and the methine carbon signal, as well as a cross-peak between the methyl proton signal and the methyl carbon signal. This technique is invaluable for assigning the chemical shifts of protonated carbons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

The methine and methyl protons of the isobutyryl group showing a cross-peak to the ketonic carbonyl carbon.

The aromatic protons at positions H-2 and H-4 showing correlations to the ketonic carbonyl carbon, confirming its position on the ring.

The aromatic protons at positions H-2 and H-4 also showing correlations to the carboxylic acid carbonyl carbon, confirming the meta-substitution pattern.

Molecules are not static entities, and NMR spectroscopy can be adapted to study their dynamic behaviors. montana.edu Variable Temperature (VT) NMR is a powerful method for investigating processes like restricted bond rotation that occur on the NMR timescale. semanticscholar.orgresearchgate.netst-andrews.ac.uk

In this compound, there is restricted rotation around the single bond connecting the bulky isobutyryl group to the benzene ring. At low temperatures, this rotation is slow, and protons or carbons that are chemically equivalent at room temperature may become non-equivalent. For instance, the two methyl groups of the isobutyryl moiety could become magnetically distinct.

As the temperature is increased, the rate of rotation increases. This causes the distinct signals for the non-equivalent nuclei to broaden, move closer together, and eventually merge into a single, sharp peak at a specific temperature known as the coalescence temperature (Tc). researchgate.netst-andrews.ac.uk By determining the coalescence temperature and the chemical shift difference (Δν in Hz) between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. acs.orgst-andrews.ac.uk This provides a quantitative measure of the energy required to overcome the steric hindrance to rotation.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com These methods are complementary and serve as powerful tools for structural confirmation and for monitoring chemical reactions. ias.ac.inresearchgate.net

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups: the carboxylic acid, the ketone, the aromatic ring, and the aliphatic isopropyl group.

Carboxylic Acid Group: This group gives rise to several distinct and characteristic bands. The O-H stretching vibration appears as a very broad and strong absorption in the IR spectrum, typically between 3300 and 2500 cm⁻¹, due to extensive hydrogen bonding. libretexts.orgdocbrown.infolibretexts.org The C=O stretch of the carboxylic acid is an intense, sharp band usually found between 1730 and 1700 cm⁻¹. libretexts.orguc.edu The C-O stretch and O-H bend are also observable in the fingerprint region. docbrown.infolibretexts.org

Ketone Group: The aryl ketone C=O stretching vibration produces a strong, sharp absorption in the IR spectrum, generally between 1700 and 1680 cm⁻¹. libretexts.orgdocbrown.info Its exact position can be influenced by conjugation with the aromatic ring.

Aromatic Ring: The benzene ring shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). mdpi.comlibretexts.org Aromatic C=C in-ring stretching vibrations appear as a series of bands of variable intensity in the 1625-1430 cm⁻¹ region. mdpi.comlibretexts.org Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can also be indicative of the meta-substitution pattern. libretexts.org

Aliphatic Group: The C-H stretching vibrations of the isopropyl group's methyl and methine components are observed in the 3000-2850 cm⁻¹ range. uc.edu C-H bending vibrations for the methyl groups are expected around 1450 and 1375 cm⁻¹. uc.edu

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong, Sharp |

| Ketone | C=O stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Aromatic | C=C stretch | 1625 - 1430 | Medium to Weak |

| Aliphatic | C-H stretch | 3000 - 2850 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Aliphatic | C-H bend | 1470 - 1370 | Medium |

Vibrational spectroscopy is exceptionally well-suited for in situ monitoring of chemical reactions, allowing for the real-time tracking of reactant consumption and product formation without the need for sample extraction. mdpi.comazom.com This capability is invaluable for performing kinetic studies and optimizing reaction conditions.

For example, the esterification of this compound with an alcohol could be monitored using IR spectroscopy. A probe inserted into the reaction vessel would continuously record the spectrum. The progress of the reaction would be followed by observing:

The decrease in the intensity of the broad O-H stretching band of the carboxylic acid (3300-2500 cm⁻¹).

The decrease in the intensity of the carboxylic acid C=O stretching band (~1710 cm⁻¹).

The simultaneous appearance and increase in the intensity of the new ester C=O stretching band, which typically appears at a higher frequency (~1740 cm⁻¹).

By plotting the intensity (or area) of a characteristic peak (e.g., the product ester C=O) against time, a reaction profile can be generated. From this data, the reaction rate and other kinetic parameters can be determined, providing a deeper understanding of the reaction mechanism. Similarly, Raman spectroscopy can be used for monitoring reactions in aqueous media where IR is often less effective. azom.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound, providing precise information on its molecular weight, elemental formula, and structural characteristics. This is achieved by ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures mass with very high accuracy (typically to four or more decimal places), which allows for the calculation of a unique elemental formula. For this compound, with the chemical formula C₁₁H₁₂O₃, the theoretical exact mass of the neutral molecule is 192.0786 Da. HRMS can experimentally measure the mass of the molecular ion (e.g., the protonated molecule [M+H]⁺ at m/z 193.0859) with sufficient precision to confirm this specific combination of carbon, hydrogen, and oxygen atoms, distinguishing it from any other isobaric compounds that have the same nominal mass but a different elemental formula. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Ions

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound (m/z 192, or more commonly the protonated ion at m/z 193 in electrospray ionization) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

Common fragmentation pathways for aromatic carboxylic acids and ketones can be predicted for this compound. libretexts.orgdocbrown.info Key cleavages would likely include:

Loss of the carboxyl group: Cleavage of the bond next to the aromatic ring can result in the loss of the –COOH group (45 Da).

Decarboxylation: Loss of CO₂ (44 Da).

Alpha-cleavage: Cleavage of the bond adjacent to the isobutyryl carbonyl group, leading to the loss of a propyl radical (43 Da) or an isobutyryl radical (71 Da).

Loss of water: A peak corresponding to [M+H-H₂O]⁺ is also common for benzoic acids. fu-berlin.de

A hypothetical fragmentation pattern for the protonated molecule of this compound is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |

| 193.0859 | 175.0754 | 18.0105 (H₂O) | [C₁₁H₁₁O₂]⁺ |

| 193.0859 | 147.0441 | 46.0418 (HCOOH) | [C₁₀H₁₁O]⁺ |

| 193.0859 | 121.0648 | 72.0211 (C₄H₈O) | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 121.0648 | 93.0335 | 28.0313 (CO) | [C₆H₅O]⁺ |

| 121.0648 | 77.0386 | 44.0262 (CO₂) | [C₆H₅]⁺ (Phenyl cation) |

Note: The m/z values are theoretical exact masses for the specified ions.

Application in Degradation Product Identification and Mechanistic Tracing (e.g., Ibuprofen Metabolites)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for identifying drug metabolites and degradation products in various biological and environmental matrices. nih.govd-nb.info While this compound is not a primary human metabolite of the common anti-inflammatory drug ibuprofen, the analytical strategies used to study ibuprofen's metabolic fate are directly applicable. Ibuprofen undergoes extensive biotransformation to form hydroxylated (e.g., 2-hydroxyibuprofen) and carboxylated metabolites. nih.govresearchgate.net The identification of these metabolites relies on detecting their molecular ions and then using MS/MS to generate fragmentation spectra. researchgate.net These spectra reveal structural modifications to the parent drug, allowing researchers to piece together metabolic pathways. The high sensitivity and specificity of LC-MS/MS make it invaluable for tracing the mechanistic pathways of drug metabolism and degradation.

Electronic Spectroscopy: UV-Vis and Fluorescence Applications

Electronic spectroscopy probes the electronic transitions within a molecule and includes techniques such as ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy. For this compound, these methods provide insight into its conjugated π-electron system.

The structure of this compound, containing a benzene ring and two carbonyl groups, dictates its UV-Vis absorption profile. The spectrum is expected to show strong absorption bands in the UV region corresponding to π → π* transitions associated with the aromatic ring and weaker n → π* transitions from the non-bonding electrons of the carbonyl oxygen atoms. For comparison, benzoic acid exhibits a strong absorption maximum (λmax) around 230 nm. researchgate.net The specific λmax and molar absorptivity of this compound would be influenced by the solvent environment and pH, as these factors can affect the electronic state of the carboxylic acid and carbonyl groups. rsc.org

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also be applied. Aromatic compounds often fluoresce, and the fluorescence spectrum (emission wavelength and intensity) of this compound would be sensitive to its molecular structure and environment. This technique could be used to study its interactions with other molecules or its presence in different chemical environments.

Integration of Spectroscopic Data with Computational Models

The combination of experimental spectroscopic data with theoretical calculations from computational models provides a more powerful and detailed understanding of a molecule's properties than either approach alone.

Comparative Analysis of Experimental and Calculated Spectra

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the prediction of various spectroscopic properties of a molecule like this compound. nih.govsigmaaldrich.com Geometrical parameters, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic absorption wavelengths (UV-Vis) can be calculated. researchgate.netresearchgate.net

A comparative analysis involves matching the calculated spectra with the experimentally measured spectra. researchgate.net This synergy is powerful; for example, DFT calculations can predict the vibrational frequencies and corresponding atomic motions for every IR and Raman band, allowing for a definitive assignment of the experimental peaks to specific bond stretches, bends, and torsions within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can calculate the energies of electronic transitions, aiding in the assignment of absorption bands in the UV-Vis spectrum. researchgate.net When experimental and calculated data show good agreement, it validates both the structural assignment and the computational model.

The table below presents a hypothetical comparison of experimental and calculated spectral data for this compound, illustrating how these methods are integrated.

| Spectroscopic Technique | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT) | Assignment |

| ¹³C NMR (δ, ppm) | 199.5 | 200.1 | Ketone Carbonyl (C=O) |

| 167.8 | 168.2 | Carboxylic Acid Carbonyl (C=O) | |

| IR (ν, cm⁻¹) | 1725 | 1728 | C=O Stretch (Ketone) |

| 1695 | 1698 | C=O Stretch (Carboxylic Acid) | |

| UV-Vis (λmax, nm) | 245 | 248 | π → π* Transition |

| 285 | 290 | π → π* Transition | |

| 320 | 325 | n → π* Transition |

Note: These values are illustrative and intended to demonstrate the comparative analysis process.

Validation of Proposed Reaction Mechanisms and Conformational Hypotheses

The elucidation of the precise reaction mechanism for the synthesis of this compound and the determination of its conformational preferences are critical for understanding its chemical behavior and potential applications. Validation in this context relies on a synergistic approach, combining advanced spectroscopic techniques with computational modeling to corroborate theoretical hypotheses with empirical data.

Validation of the Proposed Friedel-Crafts Acylation Mechanism

The synthesis of this compound is commonly proposed to proceed via a Friedel-Crafts acylation reaction. This mechanism involves the electrophilic substitution of an aromatic compound. The validation of this pathway necessitates the identification of key intermediates and the confirmation of the final product's structure.

A plausible synthetic route involves the acylation of a suitably substituted benzene ring. The generally accepted mechanism for Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then attacks the aromatic ring. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The acylium ion acts as an electrophile in an electrophilic aromatic substitution reaction. youtube.comkhanacademy.org

Spectroscopic Evidence for Reaction Progression:

Infrared (IR) Spectroscopy: Monitoring the reaction mixture using in-situ IR spectroscopy can provide evidence for the consumption of reactants and the formation of the product. The disappearance of the characteristic C-H absorption bands of the reactant aromatic ring and the appearance of a new carbonyl (C=O) stretching frequency corresponding to the isobutyryl group would support the proposed acylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the formation of this compound. The appearance of new signals in the aromatic region consistent with a meta-substituted pattern, along with the characteristic signals for the isobutyryl and carboxylic acid protons, would confirm the product's formation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product, providing definitive evidence of the addition of the isobutyryl group to the benzoic acid backbone. mdpi.comnih.gov

Identification of Reaction Intermediates:

While the acylium ion is a transient species, its existence can be inferred through various methods. Low-temperature NMR studies could potentially allow for the direct observation of the acylium ion or its complex with the Lewis acid catalyst. Furthermore, computational studies can model the reaction pathway, providing theoretical support for the existence and stability of the proposed intermediates.

Validation of Conformational Hypotheses

The conformational landscape of this compound is determined by the rotational freedom around the single bonds connecting the isobutyryl and carboxyl groups to the benzene ring. Computational modeling can predict the most stable conformations, which can then be validated experimentally.

Computational Predictions:

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to perform a conformational analysis. These calculations can map the potential energy surface as a function of the dihedral angles between the substituents and the aromatic ring to identify low-energy conformers. researchgate.net For similar benzoic acid derivatives, computational analyses have been crucial in understanding conformational polymorphism. nih.govresearchgate.netumt.edu

Experimental Validation:

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation of a molecule. iaea.orgnih.govresearchgate.net For related benzoic acid derivatives, X-ray crystallography has been instrumental in determining the precise bond angles, bond lengths, and torsion angles, confirming the spatial arrangement of the functional groups relative to the benzene ring. nih.govnih.govnih.govresearchgate.net The formation of hydrogen-bonded dimers is a common feature in the crystal structures of carboxylic acids. nih.govresearchgate.net

Nuclear Overhauser Effect (NOE) NMR Spectroscopy: In solution, NOE-based NMR experiments can provide information about through-space proximities between protons. This data can help to deduce the preferred solution-phase conformation by comparing experimental NOE enhancements with those predicted for different computationally derived conformers.

The combination of these computational and experimental techniques provides a robust framework for validating the proposed reaction mechanism for the synthesis of this compound and for confirming its preferred conformational states in both the solid state and in solution.

Data Tables

Table 1: Predicted Stable Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (Carboxyl) | Dihedral Angle (Isobutyryl) | Relative Energy (kcal/mol) |

| 1 | 15.2° | 45.8° | 0.00 |

| 2 | 175.8° | 46.1° | 1.25 |

| 3 | 14.9° | 135.2° | 2.87 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be determined through computational chemistry studies.

Table 2: Key Spectroscopic Data for Validation of this compound

| Spectroscopic Technique | Key Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Signals consistent with a 1,3-disubstituted benzene ring. |

| Isobutyryl Protons | A doublet and a septet characteristic of an isopropyl group. | |

| Carboxyl Proton | A broad singlet, typically downfield. | |

| ¹³C NMR | Carbonyl Carbons | Resonances for the ketone and carboxylic acid carbonyls. |

| Aromatic Carbons | Six distinct signals for the benzene ring carbons. | |

| IR Spectroscopy | C=O Stretching | Two distinct carbonyl absorption bands for the ketone and carboxylic acid. |

| O-H Stretching | A broad absorption band for the carboxylic acid hydroxyl group. | |

| Mass Spectrometry | Molecular Ion Peak | A peak corresponding to the exact mass of C₁₁H₁₂O₃. |

Role of M Isobutyrylbenzoic Acid in Broader Chemical Transformations and Systems

Involvement in Complex Chemical Degradation Pathways

Aromatic carboxylic acids and ketones are classes of compounds that can be degraded in the environment through various microbial and photochemical processes. fraunhofer.dedalalinstitute.comrasayanjournal.co.in Xenobiotic compounds, which are foreign to a biological system, are often broken down through enzymatic pathways that increase their water solubility and facilitate excretion or complete mineralization. fraunhofer.dedalalinstitute.com